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molecular formula C9H8N2 B1396662 6-Cyclopropylnicotinonitrile CAS No. 1032527-28-8

6-Cyclopropylnicotinonitrile

Cat. No. B1396662
M. Wt: 144.17 g/mol
InChI Key: RNXKTVGIUWBEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168659B2

Procedure details

Deoxygenate a mixture of 2-bromo-5-cyanopyridine (1.83 g, 10.0 mmol), cyclopropylboronic acid (1.1 g, 13 mmol), palladium(II) acetate (0.11 g, 0.49 mmol), and potassium phosphate (7.4 g, 35 mmol) in toluene (40.00 mL) and water (2 mL) by bubbling nitrogen through the mixture. Add tricyclohexylphosphine (1.0 mL, 1.0 mmol, 1 M in toluene). Heat the reaction mixture at 100° C. for 14 hours and allow the reaction mixture to cool. Decant the supernatant and wash the leftover sludge with dichloromethane. Concentrate the combined organics in vacuo. Purify by silica gel chromatography (0-5% ethyl acetate/hexane) to afford the titled compound as a white crystalline solid (774 mg, 47%). 1H NMR (400 MHz, CDCl3) δ 1.08 (m, 4H), 2.05 (m, 1H), 7.23 (dd, J=8.2, 1.0 Hz, 1H), 7.73 (dd, J=8.0, 2.4 Hz, 1H), 8.66 (d, J=1.2 Hz, 1H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:10]1([C:2]2[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=2)[CH2:12][CH2:11]1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C#N
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate
Quantity
7.4 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0.11 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Deoxygenate
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Decant the supernatant
WASH
Type
WASH
Details
wash the leftover sludge with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined organics in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography (0-5% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 774 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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